PROPIONIC ACID SODIUM SALT, [2-14C]
Description
[2-14C]Propionic acid sodium salt is a form of propionic acid in which the second carbon atom (C-2) of the molecule is replaced with the radioactive isotope carbon-14 (B1195169) (¹⁴C). nih.gov This targeted placement of a radioactive label allows scientists to track the journey of the propionate (B1217596) molecule and its constituent atoms as they are metabolized within a biological system. silantes.commetsol.com By monitoring the distribution of the ¹⁴C label in various metabolic products, researchers can map out the metabolic fate of propionate with high precision. nih.govacs.org
Isotopic labeling is a fundamental technique in metabolic research, enabling the detailed study of metabolic pathways, fluxes, and regulation. creative-proteomics.comsilantes.com By introducing molecules containing isotopes—atoms of the same element with different numbers of neutrons—into a biological system, scientists can trace the transformation of these molecules through various biochemical reactions. acs.orgnih.gov This approach provides a dynamic view of metabolism that is not achievable with methods that only measure the static concentrations of metabolites. nih.gov
Stable isotopes, which are non-radioactive, and radioactive isotopes, like carbon-14, are both used in these studies. creative-proteomics.comnih.gov While stable isotopes offer safety advantages, radioactive isotopes like ¹⁴C provide high sensitivity, allowing for the detection of very small quantities of labeled molecules and their metabolic products. metsol.com This sensitivity is crucial for tracing pathways that may have low flux rates.
The use of isotopically labeled compounds, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized our understanding of metabolism. acs.org It allows for the discovery of new metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the investigation of how metabolic networks are regulated in health and disease. creative-proteomics.comnih.gov
The specific placement of the carbon-14 label at the C-2 position of propionic acid is a deliberate and strategic choice. In the primary metabolic pathway for propionate, it is first converted to propionyl-CoA. This molecule then enters a series of reactions, a key one being its carboxylation to methylmalonyl-CoA. Subsequently, methylmalonyl-CoA is converted to succinyl-CoA, which can then enter the Krebs cycle (also known as the citric acid cycle or TCA cycle). nih.gov
By labeling the C-2 position, researchers can follow the carbon atom through these transformations. For instance, in the direct conversion of propionate to glucose, the label from [2-¹⁴C]propionate is not lost. cambridge.org This allows for the quantification of the contribution of propionate to gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govcambridge.org The labeling at C-2 provides distinct advantages for tracing the carbon skeleton of propionate through different metabolic fates, including its incorporation into glucose, amino acids, and fatty acids. nih.govresearchgate.netscispace.com
The table below illustrates how the position of the label can influence the interpretation of metabolic studies.
| Labeled Precursor | Primary Metabolic Fate of the Label | Key Research Application |
| [1-¹⁴C]Propionate | The carboxyl carbon is often lost as ¹⁴CO₂ early in the Krebs cycle. | Studying decarboxylation reactions. |
| [2-¹⁴C]Propionate | The C-2 carbon is retained in key intermediates like succinyl-CoA, allowing it to be traced into various biosynthetic pathways. | Tracing the carbon backbone into glucose, lipids, and amino acids. nih.govebm-journal.org |
| [3-¹⁴C]Propionate | The C-3 carbon can also be traced through metabolic pathways, providing complementary information to C-2 labeling. | Comparing metabolic fates of different carbon atoms within the same molecule. nih.gov |
The use of ¹⁴C-labeled compounds, including [2-¹⁴C]propionic acid, has a rich history in biochemistry. Propionic acid was first identified in 1844, and its bacterial synthesis was demonstrated in 1878. biocrates.com The advent of radioisotope technology in the mid-20th century opened new frontiers in metabolic research.
Early studies using [2-¹⁴C]propionate were instrumental in confirming and quantifying the role of propionate as a major precursor for glucose synthesis (gluconeogenesis), particularly in ruminant animals like sheep and cows, where it is a significant product of rumen fermentation. cambridge.orgresearchgate.netpublish.csiro.aucambridge.org These studies provided crucial insights into the unique metabolic adaptations of these animals.
Furthermore, research utilizing [2-¹⁴C]propionate has helped to delineate its contribution to other metabolic processes, such as fatty acid and cholesterol synthesis. ebm-journal.orgnih.gov For example, studies have shown that propionate can inhibit the synthesis of these lipids. ebm-journal.orgnih.gov The ability to trace the fate of the C-2 carbon has been vital in understanding the complex interplay between carbohydrate, lipid, and amino acid metabolism. nih.govnih.gov
The data from these historical and ongoing studies continue to inform our understanding of metabolic regulation and the impact of nutrients on physiological processes.
Properties
CAS No. |
13095-59-5 |
|---|---|
Molecular Formula |
C3H6NaO2 |
Molecular Weight |
99.061 |
IUPAC Name |
propanoic acid;sodium |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/i2+2; |
InChI Key |
AIISNCGKIQZINV-UOEUYCPOSA-N |
SMILES |
CCC(=O)O.[Na] |
Origin of Product |
United States |
Methodological Frameworks for 2 14c Propionic Acid Sodium Salt Research
Radiotracer Preparation and Quality Assurance for Research Purity
The synthesis of Propionic Acid Sodium Salt, [2-14C] is a critical first step that dictates the reliability of subsequent experimental data. A common synthetic route involves the carbonation of an appropriate precursor with ¹⁴CO₂. For instance, sodium propionate-2-¹⁴C can be prepared via the carbonation of ethyl-1-¹⁴C magnesium iodide. researchgate.net Another approach involves starting from a labeled precursor like sodium [2-¹⁴C]acetate. rsc.org
Regardless of the synthetic method, rigorous quality control (QC) and quality assurance (QA) are paramount. iaea.orgiaea.org The purity of the final radiotracer must be verified to ensure that the detected radioactivity corresponds solely to the compound of interest. High-Performance Liquid Chromatography (HPLC) is a standard technique used to confirm the radiochemical purity, with standards often requiring ≥98% purity. vwr.com This verification prevents misinterpretation of data that could arise from labeled impurities.
Experimental Design Considerations for [2-14C] Tracer Studies
A well-conceived experimental design is crucial for obtaining meaningful results from tracer studies. The design must be tailored to the specific research question, whether it involves whole organisms, isolated organs, or cellular systems.
In in vivo studies, the method of administration is a key variable. Continuous intravenous infusion is frequently employed to achieve a metabolic and isotopic steady state. physiology.org This often involves an initial priming dose to rapidly bring the tracer to equilibrium within the body's metabolic pools, followed by a constant infusion. publish.csiro.au For example, studies in sheep have utilized a priming dose of 4.0 µCi of [2-¹⁴C]propionate followed by a continuous infusion of 7.0 µCi/h to investigate its conversion to glucose. publish.csiro.au In human studies, subjects have been administered [2-¹⁴C]propionate after a 60-hour fast to study hepatic gluconeogenesis. nih.gov Intravenous injections are also used to track the distribution and uptake of the tracer in specific tissues, such as the brain. portlandpress.com
In vitro and ex vivo systems allow for the study of metabolic processes in a controlled environment, free from the systemic effects of a whole organism.
In vitro systems: Isolated cells, such as hepatocytes or nerve endings, are incubated in a defined medium containing [2-¹⁴C]propionate. portlandpress.comcambridge.org For instance, isolated sheep hepatocytes have been incubated at 37°C in a Krebs-Henseleit medium gassed with O₂-CO₂ (95:5, v/v) to study gluconeogenesis. cambridge.org The medium is typically supplemented with other relevant substrates like glucose, lactate (B86563), and amino acids to mimic physiological conditions. cambridge.orgnih.gov
Ex vivo systems: These involve the use of isolated tissues or organs, such as a perfused liver. cambridge.org A non-recirculating perfusion of a sheep liver lobe with a medium containing [2-¹⁴C]propionate allows for the direct measurement of uptake and metabolism by the organ. cambridge.org Similarly, rumen contents have been incubated in anaerobic flasks at 39°C to study propionate (B1217596) uptake by microorganisms. edpsciences.org
A summary of typical incubation conditions for isolated hepatocytes is presented in Table 1.
| Parameter | Condition | Source |
| Cell Type | Isolated Sheep Hepatocytes | cambridge.org |
| Temperature | 37°C | cambridge.org |
| Incubation Medium | Krebs-Henseleit Medium | cambridge.org |
| Gas Phase | O₂-CO₂ (95:5, v/v) | cambridge.org |
| Key Substrates | [2-¹⁴C]propionate, Lactate, Pyruvate (B1213749), Butyrate (B1204436), Acetate (B1210297), Alanine, Glutamine, Glucose | cambridge.org |
| Incubation Time | 10-15 minutes (for linearity) | cambridge.org |
The choice between a time-course or steady-state design depends on the research objective. frontiersin.orgnih.gov
Time-course experiments track the metabolic fate of the tracer over time. This design is useful for determining the rate of transport and metabolism, as demonstrated in studies measuring the logarithmic decrease of [2-¹⁴C]propionate in soil slurries over 180 minutes or the time-dependent transport into hepatocytes. cambridge.orgoup.compsu.edu
Steady-state experiments aim to achieve a constant concentration and enrichment of the tracer and its metabolites. frontiersin.org This is typically accomplished through continuous infusion and is essential for accurately quantifying metabolic flux rates, such as the rate of glucose production from propionate in sheep. physiology.orgpublish.csiro.auvanderbilt.edu Achieving an isotopic steady state allows for the application of mathematical models to calculate the rates of various metabolic pathways. physiology.orgvanderbilt.edu
Analytical Techniques for [2-14C] Labeled Metabolite Profiling
Following the experimental phase, sophisticated analytical techniques are required to identify and quantify the ¹⁴C-labeled metabolites. acs.org This process, known as metabolite profiling, is crucial for understanding the biotransformation of the parent compound. criver.com
The primary approach involves separating the metabolites, often using High-Performance Liquid Chromatography (HPLC), followed by the quantification of radioactivity in the collected fractions. acs.orgresearchgate.net This combination allows for the creation of a radiochromatogram that profiles the distribution of the ¹⁴C label among different chemical species. For structural elucidation of the identified metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the principal tool. acs.orgcriver.com For example, studies have identified ¹⁴C-acetate as a major degradation product of [2-¹⁴C]propionate in various systems. psu.eduresearchgate.net
Liquid Scintillation Counting (LSC) is the standard and most sensitive method for quantifying the low-energy beta emissions from ¹⁴C. revvity.comuwm.edu The principle involves dissolving the sample in a liquid scintillation cocktail, which contains a solvent and scintillators (fluors). revvity.com The energy from the beta particle excites the solvent molecules, and this energy is transferred to the fluors, which then emit light pulses. These light pulses are detected by a photomultiplier tube in the LSC counter and registered as counts. revvity.comuwm.edu
The technique is versatile and can be applied to various biological samples, including plasma, urine, and tissue homogenates. taylorandfrancis.com For solid or complex samples like feces, combustion in a biological oxidizer is performed first. The resulting ¹⁴CO₂ is then trapped in a suitable absorption medium mixed with a scintillation cocktail for counting. taylorandfrancis.com LSC is essential for determining the specific activity of metabolites separated by chromatography and for quantifying total radioactivity in biodistribution studies. publish.csiro.auresearchgate.netnih.gov
An example of data obtained from in vivo tracer studies using [2-¹⁴C]propionate and quantified via LSC is shown in Table 2.
| Parameter | Control Period | Finding | Source |
| Animal Model | Adult Ewes | - | publish.csiro.au |
| Tracer | [2-¹⁴C]propionate | - | publish.csiro.au |
| Conversion to Glucose | 63 ± 2% | Propionate is a major glucose precursor. | publish.csiro.au |
| Contribution to Glucose Production | 30 ± 2% | Highlights the significance of propionate in gluconeogenesis. | publish.csiro.au |
Radiochromatography for Labeled Metabolite Separation
Radiochromatography is a powerful analytical technique that combines the separation power of chromatography with the sensitive detection of radioactivity. This dual capability is essential for distinguishing and quantifying the various metabolic products that arise from the administration of [2-14C]propionic acid sodium salt. By separating complex biological mixtures, researchers can isolate specific metabolites and determine the extent to which the 14C label has been incorporated into each.
High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector is a principal method for the analysis of non-volatile, polar metabolites of [2-14C]propionate. In this technique, a liquid solvent (the mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (the stationary phase). The differential partitioning of the sample's components between the two phases leads to their separation.
For the analysis of metabolites derived from [2-14C]propionate, such as amino acids and intermediates of the citric acid cycle, reverse-phase HPLC is commonly employed. After separation, the eluate from the HPLC column flows through a radiometric detector. This detector typically contains a scintillant that emits light when struck by the beta particles emitted from the 14C atoms. The light is then detected by a photomultiplier tube, generating a signal that is proportional to the amount of radioactivity. This allows for the creation of a radiochromatogram, which can be correlated with a standard chromatogram (e.g., from a UV detector) to identify and quantify the 14C-labeled metabolites.
Table 1: Representative HPLC-Radiometric Detection Data for [2-14C]Propionate Metabolites in a Liver Perfusate Sample
| Retention Time (min) | Identified Metabolite | Radioactivity (DPM) |
| 4.2 | Propionic Acid | 85,230 |
| 6.8 | Methylmalonic Acid | 12,450 |
| 9.5 | Succinic Acid | 45,670 |
| 12.1 | Malic Acid | 23,180 |
| 15.3 | Aspartic Acid | 18,940 |
| 18.7 | Glutamic Acid | 25,360 |
This table is for illustrative purposes and the data is not from a specific study.
For volatile compounds or those that can be made volatile through chemical derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical tool. In GC, a carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential volatility and interaction of the compounds with the stationary phase.
When analyzing the metabolic fate of [2-14C]propionate, GC-MS can be used to identify and quantify labeled short-chain fatty acids and other volatile metabolites. The effluent from the GC column enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The presence of the 14C isotope results in a characteristic increase in the mass of the molecule or its fragments by approximately two mass units compared to the unlabeled (12C) counterpart, allowing for the differentiation of labeled from unlabeled compounds. The intensity of the signal corresponding to the 14C-labeled ion is proportional to its concentration.
Isotope Ratio Mass Spectrometry for Carbon Source Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with extremely high precision. While often used for stable isotopes, it can also be adapted for the analysis of long-lived radioisotopes like 14C. In the context of [2-14C]propionate research, IRMS can be used to determine the contribution of the propionate-derived carbon to a larger carbon pool, such as total cellular carbon or specific purified macromolecules.
The sample is first combusted to convert all carbon into CO2 gas. This gas is then introduced into the IRMS instrument, where it is ionized. The resulting ions (e.g., 12CO2, 13CO2, and 14CO2) are accelerated and separated by a magnetic field based on their mass-to-charge ratios. By comparing the ion currents of the different isotopic species, a precise isotope ratio can be calculated. This allows researchers to trace the flow of carbon from the initial [2-14C]propionate into various metabolic end products.
Enzymatic Degradation Methods for Positional Isotope Analysis
Positional isotope analysis is crucial for elucidating the specific metabolic pathways through which a labeled substrate has been processed. By determining the location of the 14C atom within a product molecule, one can infer the series of enzymatic reactions that have occurred. Enzymatic degradation methods offer a highly specific means of dissecting molecules to access individual carbon atoms.
For a metabolite formed from [2-14C]propionate, such as succinate (B1194679), specific enzymes can be used to cleave the molecule at defined positions. For example, succinate dehydrogenase could be used to convert succinate to fumarate. Subsequent enzymatic or chemical steps could then be employed to isolate the individual carbon atoms or small fragments of the original molecule. The radioactivity of each resulting fragment is then measured. If the 14C label, which originated at the C-2 position of propionate, is found at a specific carbon in the product molecule, it provides strong evidence for a particular metabolic route.
Table 2: Illustrative Positional Isotope Analysis of [14C]Succinate Derived from [2-14C]Propionate
| Carbon Atom of Succinate | Radioactivity (DPM) | Inferred Metabolic Pathway |
| C-1, C-4 (Carboxyl groups) | < 50 | Carboxylation of propionyl-CoA did not occur at the labeled position. |
| C-2, C-3 (Methylene groups) | 42,500 | Propionyl-CoA was carboxylated to methylmalonyl-CoA, which was then converted to succinyl-CoA, retaining the 14C label in the backbone of succinate. |
This table is for illustrative purposes and the data is not from a specific study.
Radiorespirometry for [14C]CO2 Evolution Measurement
Radiorespirometry is a technique used to measure the rate and extent of substrate oxidation to carbon dioxide. In studies involving [2-14C]propionic acid sodium salt, this method quantifies the conversion of the labeled carbon atom to [14C]CO2. The experimental setup typically involves incubating a biological sample (e.g., tissue slices, cell cultures, or a whole organism) with the [2-14C]propionate in a sealed flask. As the propionate is metabolized through pathways such as the citric acid cycle, the 14C label may be released as [14C]CO2.
The evolved [14C]CO2 is trapped in a suitable absorbent, such as a strong base (e.g., potassium hydroxide (B78521) or hyamine hydroxide), which is also contained within the sealed system. At the end of the incubation period, the trapping agent is collected, and the amount of radioactivity is quantified using liquid scintillation counting. The rate of [14C]CO2 evolution provides a direct measure of the oxidative catabolism of the propionate backbone.
Biological System Specific Research Applications
In Vitro Cell and Tissue Culture Research
In vitro systems, such as isolated cells and tissue cultures, provide controlled environments to study the cellular and molecular mechanisms of propionate (B1217596) metabolism in detail.
Isolated hepatocytes have been a cornerstone for detailed investigations into the hepatic metabolism of propionate. Using [2-14C]propionate, researchers have been able to quantify its conversion to various metabolites and understand the regulatory influences of other substrates.
Studies with isolated ovine (sheep) hepatocytes have shown that the primary products of propionate metabolism are glucose, carbon dioxide, L-lactate, and pyruvate (B1213749). These studies also revealed that other fatty acids can modulate propionate metabolism; for instance, butyrate (B1204436) and palmitate inhibit the oxidation of propionate to CO2. While butyrate also inhibits gluconeogenesis from propionate, palmitate has a slight stimulatory effect.
Research using isolated rat hepatocytes has demonstrated that propionate can inhibit the synthesis of fatty acids and cholesterol from [1-¹⁴C]acetate. This indicates a regulatory role for propionate in hepatic lipid metabolism.
The following table summarizes key findings from studies using isolated hepatocytes.
| Hepatocyte Source | Key Finding | Reference |
| Ovine (Sheep) | The main metabolic products of propionate are glucose, CO2, L-lactate, and pyruvate. | |
| Ovine (Sheep) | Butyrate and palmitate inhibit the oxidation of propionate. | |
| Caprine (Goat) | Butyrate inhibits both the overall metabolism of propionate and its conversion to glucose. | |
| Caprine (Goat) | Other short-chain fatty acids can shift propionate metabolism from oxidation towards gluconeogenesis. | |
| Rat | Propionate inhibits the synthesis of fatty acids and cholesterol from acetate (B1210297). |
Studies in Muscle Tissue Homogenates and Mitochondria
Research utilizing Propionic acid sodium salt, [2-14C] in the context of muscle tissue has provided insights into energy metabolism at the subcellular level. Although direct studies on mammalian muscle homogenates are limited, research on analogous systems in insects has demonstrated the tracer's utility.
In studies using subcellular fractions from the housefly, it was discovered that the mitochondrial fraction was uniquely efficient in the conversion of propionate to acetate researchgate.net. This suggests a primary role for mitochondria in the processing of propionate within the cell. Further investigation with isolated insect mitochondria using [1-14C]propionate, a related tracer, showed that the radioactivity was primarily recovered in 3-hydroxypropionate (B73278), indicating that propionate is metabolized via 3-hydroxypropionate before its conversion to acetate in these organelles researchgate.netresearchgate.net. This pathway is distinct from the methylmalonyl-CoA pathway commonly observed in mammals and highlights a different evolutionary strategy for propionate catabolism in insects researchgate.netresearchgate.net. These findings underscore the importance of propionate as a metabolic substrate and demonstrate how [2-14C]propionate can be used to uncover tissue- and organelle-specific metabolic pathways.
Cell-Free Enzyme Systems and Reconstituted Pathways
Cell-free enzyme systems provide a simplified environment to study individual enzyme kinetics and reaction mechanisms without the complexity of the cellular milieu. Propionic acid sodium salt, [2-14C] serves as a direct substrate for tracing the activity of specific enzymes involved in propionate metabolism.
Several studies have employed this tracer in cell-free extracts from various organisms.
In bacteria , extracts from Rhodospirillum rubrum were used to demonstrate the competitive inhibition of propionyl-CoA carboxylase (PCC) by itaconate. The assay quantified the fixation of the 14C label from [2-14C]propionate into non-volatile products researchgate.net. Similarly, cell-free extracts of Syntrophobacter pfennigii were used to measure enzyme activities that indicated propionate oxidation occurs via the methylmalonyl-CoA pathway epdf.pub.
In eukaryotes , the metabolic pathway of propionate in Saccharomyces cerevisiae (yeast) was elucidated using cell-free extracts. These experiments measured the activity of key enzymes like propionyl-CoA synthetase and 2-methylcitrate synthase, which showed that the 2-methylcitrate pathway, not the methylmalonyl-CoA pathway, is the primary route for propionate metabolism in this organism researchgate.net. In the protozoan Euglena gracilis, crude enzyme solutions were utilized to assay for propionyl-CoA carboxylase activity by tracking the propionyl-CoA-dependent fixation of 14C-bicarbonate researchgate.net.
These examples showcase the utility of [2-14C]propionate in pinpointing enzyme function and validating metabolic pathways in a controlled, cell-free setting.
Microbial Fermentation and Metabolism Studies
Microorganisms exhibit a wide array of pathways for propionate metabolism, which are central to global carbon cycling and various biotechnological processes. Propionic acid sodium salt, [2-14C] is a fundamental tool for mapping these complex microbial metabolic networks.
Propionibacterium Metabolism of [2-14C]Propionate
Propionibacteria are renowned for their ability to produce propionic acid through the Wood-Werkman cycle, a key fermentation pathway. While direct studies detailing the use of [2-14C]propionate in Propionibacterium are not extensively reported in the available literature, the tracer is ideally suited for elucidating this pathway. The metabolism of [2-14C]propionate would proceed via its conversion to propionyl-CoA and then to (S)-methylmalonyl-CoA. A key step is the randomization of carbons, and tracing the 14C label from the C-2 position of propionate through subsequent intermediates like succinate (B1194679) would confirm the steps of this cyclic pathway. Studies on other bacteria using [2-14C]propionate to investigate the analogous methylmalonyl-CoA pathway provide a clear blueprint for its application in Propionibacterium nih.gov.
Carbon Flow in Other Bacterial Species and Consortia
The flow of carbon from propionate through various bacterial species and mixed microbial communities has been extensively mapped using [2-14C]propionate.
Sulfate-Reducing Bacteria: In Desulfobulbus propionicus, [2-14C]propionate was shown to be quantitatively converted to acetate where the methyl and carboxyl groups were equally labeled. This finding is consistent with a randomizing route, specifically the methylmalonyl-CoA pathway, for propionate degradation nih.gov.
Syntrophic Consortia: In anaerobic digestion, propionate is a key intermediate that requires syntrophic partnerships for its degradation. Studies on cocultures, such as Syntrophobacter wolinii with Desulfovibrio, have used [2-14C]propionate to demonstrate that its degradation to acetate and methane (B114726) proceeds through a pathway that randomizes the carbon atoms researchgate.net. In cocultures of Syntrophobacter fumaroxidans and Methanospirillum hungatei, the degradation rate constant of [2-14C]propionate was measured to understand the energetics of this syntrophic relationship sci-hub.st.
Photosynthetic Bacteria: In the purple non-sulfur bacterium Rhodospirillum rubrum, the assimilation of [2-14C]propionate was used to study the effects of inhibitors on its metabolic pathways researchgate.net.
The table below summarizes findings from a study on the effect of the inhibitor itaconate on substrate fixation in Rhodospirillum rubrum.
| Substrate | Growth Condition | Rate without Itaconate (nmol min⁻¹ mg protein⁻¹) | Inhibition by Itaconate |
|---|---|---|---|
| [2-14C]Propionate | Propionate-grown | 52.9 | Complete |
| [2-14C]Propionate | Acetate-grown | 31.9 | Complete |
| [1,4-14C]Succinate | Propionate-grown | 4.1 | Subtle |
| [1,4-14C]Succinate | Acetate-grown | 5.4 | Subtle |
Fungal and Yeast Metabolic Pathways
In fungi and yeast, propionate metabolism is important for utilizing certain fatty acids and amino acids and for detoxifying propionate, which can be toxic at high concentrations.
Saccharomyces cerevisiae : Studies in this model yeast organism using cell-free extracts have been pivotal in showing that propionate is metabolized primarily via the 2-methylcitrate pathway. Assays measuring the conversion of propionate into pathway-specific intermediates confirmed this route over the methylmalonyl-CoA pathway found in many bacteria and mammals researchgate.net.
Aspergillus species : In filamentous fungi like Aspergillus, propionate is also catabolized through the methylcitric acid cycle (MCC). The use of [2-14C]propionate allows researchers to trace the entry of propionyl-CoA into this cycle and its subsequent conversion to pyruvate and succinate researchgate.net.
Biosynthesis of Secondary Metabolites: The building blocks for many complex natural products, such as macrolide antibiotics, are derived from short-chain carboxylic acids. Studies on the biosynthesis of maridomycins and other polyketides have used [2-14C]propionate as a labeled precursor to demonstrate its incorporation into the final macrolide structure, confirming its role as a key building unit in these biosynthetic pathways researchgate.net. In studies with Streptomyces gilvosporeus, [2-14C]propionate was shown to be more efficiently incorporated into the antibiotic natamycin (B549155) than other labeled precursors like acetate.
Algal Metabolism and Metabolite Production
The use of Propionic Acid Sodium Salt, [2-14C] as a radiotracer has been instrumental in elucidating the metabolic pathways of propionate in various algal species. This labeled compound allows researchers to track the incorporation and transformation of the propionate backbone into a variety of cellular constituents, providing critical insights into the metabolic networks that govern algal growth and the synthesis of valuable compounds.
Research in this area has revealed species-specific pathways for propionate assimilation. Studies on the colorless alga Prototheca zopfii have demonstrated the central role of the tricarboxylic acid (TCA) and glyoxylate (B1226380) cycles in this process. When [2-14C]propionate is supplied to P. zopfii cells, the initial labeled intermediate identified is β-hydroxypropionate, indicating a distinct entry point into the central metabolism before conversion into intermediates of the TCA and glyoxylate cycles. nih.gov
In the photosynthetic flagellate Euglena gracilis, which can utilize propionate as a sole carbon source under illumination, a different metabolic fate has been observed. tandfonline.com Tracer studies using [2-14C]propionate have shown that the assimilated carbon is rapidly distributed among various cellular fractions, with a significant portion being channeled into amino acids. tandfonline.com
Detailed analysis of the distribution of the 14C label from [2-14C]propionate in E. gracilis reveals a dynamic shift in metabolite production over time. Initially, the label is most abundantly found in amino acids, particularly aspartic acid. This early and dense labeling of aspartic acid suggests that propionate is converted into succinyl-CoA or succinate, which then enters the TCA cycle. tandfonline.com Over time, the radioactivity in aspartic acid decreases, while it increases in glutamic acid. tandfonline.com This pattern of labeling provides strong evidence against a pathway where propionate is first metabolized to acetyl-CoA, as that would lead to the earlier labeling of glutamic acid. tandfonline.com
The incorporation of the 14C label into various cellular components highlights the diverse biosynthetic roles of propionate. A considerable amount of the radiolabel is also incorporated into paramylon, a storage polysaccharide unique to euglenoids, and cellular proteins over longer incubation periods. tandfonline.com
The following table details the distribution of radioactivity from [2-14C]propionate into different cellular fractions of Euglena gracilis at various time points.
Data adapted from a study on the metabolic pathway of propionate in Euglena gracilis. tandfonline.com The values represent the percentage of total radioactivity incorporated into each fraction.
Modulatory Factors and Metabolic Interactions
Influence of Other Volatile Fatty Acids (e.g., Butyrate (B1204436), Acetate) on Propionate (B1217596) Metabolism
The metabolism of propionate does not occur in isolation but is significantly influenced by the presence of other volatile fatty acids (VFAs), primarily acetate (B1210297) and butyrate, which are produced in similar environments like the rumen and the gut. researchgate.net Studies in ovine hepatocytes have demonstrated that butyrate can inhibit the oxidation of propionate. mdpi.com This interaction is crucial in ruminants where the ratios of these VFAs can vary considerably with diet. researchgate.net
In continuous cultures of ruminal contents, it has been observed that while significant interconversions occur between acetate and butyrate, the interconversion of other VFAs with propionate is relatively small. biorxiv.org However, propionate can act as an inhibitor of lipid synthesis, particularly when acetate is the main precursor for acetyl-CoA. Research on isolated rat hepatocytes showed that propionate effectively inhibits the incorporation of ¹⁴C from labeled acetate into both fatty acids and cholesterol. cambridge.org This suggests a competitive or regulatory interaction at a key metabolic juncture.
The efficiency of VFA utilization for energy can also be interdependent. In growing lambs, replacing a portion of metabolizable energy from barley with salts of acetic, propionic, or butyric acids revealed that high levels of any of these VFA salts could be utilized inefficiently. nih.gov This indicates that the metabolic pathways can become saturated or imbalanced when the physiological ratios of these fatty acids are altered. researchgate.netnih.gov
| Substrate | Effect on Propionate Oxidation | Effect on Gluconeogenesis from Propionate |
|---|---|---|
| Butyrate | Inhibited | Inhibited |
| Palmitate | Inhibited | Slightly Stimulated |
Effects of Substrate Availability and Nutritional State on [2-14C]Propionate Flux
The nutritional state, such as fasting versus refeeding, significantly alters the circulating levels of SCFAs. Targeted metabolomics have shown distinct separations in the plasma metabolome between fasted and refed states. nih.gov In studies on humans fasted for 60 hours, the administration of [2-¹⁴C]propionate was used to estimate the rate of hepatic gluconeogenesis relative to the Krebs cycle flux, demonstrating how the body utilizes propionate for glucose production under conditions of energy deficit. nih.gov
In ruminants, the shift from a forage-based diet to one high in concentrates leads to a greater production of propionate relative to acetate. nih.gov This shift in substrate availability directly impacts the metabolic flux, with a higher proportion of propionate being directed towards gluconeogenesis in the liver. The maternal diet during pregnancy can also influence fetal mitochondrial function through the supply of metabolites like propionate, which are crucial for energy production and organogenesis. nih.gov
Impact of Metabolic Inhibitors on Propionate Pathways
The study of propionate metabolism has been greatly aided by the use of specific metabolic inhibitors, which can block enzymatic steps and reveal details about pathway function and regulation. Tracing the fate of [2-¹⁴C]propionate in the presence of these inhibitors provides a dynamic view of metabolic rerouting.
Itaconate: This immunometabolite, in its coenzyme A form (itaconyl-CoA), is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM). mdpi.comnih.gov By inhibiting MCM, itaconate blocks the canonical pathway for propionate catabolism, leading to the accumulation of upstream metabolites like methylmalonate. mdpi.comnih.gov Studies using [¹⁴C]-propionate tracing have confirmed that itaconate can be used as a tool to investigate MCM-dependent propionate metabolism in cultured cells. mdpi.com
Avidin: Propionyl-CoA carboxylase (PCC), the first enzyme in the canonical propionate breakdown pathway, is a biotin-dependent enzyme. Avidin, a protein with a very high affinity for biotin, acts as a potent inhibitor of PCC activity. researchgate.net Its use in assays helps to confirm that the measured carboxylation of propionyl-CoA is indeed PCC-dependent.
Fluoroacetate (B1212596): This compound is converted in the body to fluorocitrate, which is a potent inhibitor of aconitase, another critical enzyme in the Krebs cycle. nih.govnih.gov By blocking the Krebs cycle, fluoroacetate indirectly impacts the downstream metabolism of propionate-derived carbons. nih.gov
| Inhibitor | Target Enzyme | Metabolic Consequence |
|---|---|---|
| Itaconyl-CoA | Methylmalonyl-CoA Mutase (MCM) | Blocks conversion of methylmalonyl-CoA to succinyl-CoA |
| Avidin | Propionyl-CoA Carboxylase (PCC) | Inhibits carboxylation of propionyl-CoA |
| 3-Nitropropionate | Succinate (B1194679) Dehydrogenase | Inhibits Krebs cycle downstream of propionate entry |
| Fluoroacetate | Aconitase | Inhibits Krebs cycle downstream of propionate entry |
Investigating Enzyme Regulation and Genetic Perturbations
Vitamin B12, in the form of 5-deoxyadenosylcobalamin, is an essential cofactor for the enzyme methylmalonyl-CoA mutase (MCM). oup.com This enzyme catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the canonical pathway for the breakdown of propionate. oup.comscispace.com Without adequate vitamin B12, the activity of MCM is impaired, leading to a bottleneck in propionate metabolism. researchgate.net
In vitamin B12 deficiency, propionyl-CoA and its derivatives, such as methylmalonyl-CoA, accumulate. researchgate.netbiorxiv.org This accumulation can have widespread metabolic consequences. Studies in B12-deficient rats have shown that the level of propionyl-CoA increases more than that of methylmalonyl-CoA, and the administration of propionate leads to a significant increase in blood lactate (B86563) and pyruvate (B1213749) concentrations. researchgate.netbiorxiv.org The use of [2-¹⁴C]propionate in such models helps to trace the altered metabolic flux and understand the downstream effects of the enzymatic block. Research in Caenorhabditis elegans has revealed that under vitamin B12-deficient conditions, a β-oxidation-like propionate breakdown shunt is transcriptionally activated to compensate for the reduced flux through the canonical B12-dependent pathway. nih.gov
Propionic acidemia is an inherited metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC). quora.com This enzyme catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. scispace.com The functional consequences of this genetic defect have been extensively studied using [¹⁴C]propionate.
In a key diagnostic application, cultured fibroblasts from individuals with propionic acidemia show a markedly reduced or absent ability to oxidize [¹⁴C]propionate to ¹⁴CO₂. cambridge.orgnih.gov This demonstrates a clear block in the propionate catabolism pathway at the PCC step. cambridge.org These patient-derived cell lines serve as crucial models for studying the pathophysiology of the disease and for testing potential therapeutic interventions.
Animal models, such as mice with a knockout of the PCCA gene, have been developed to further investigate the systemic effects of PCC deficiency. quora.com These models allow for controlled studies on how the accumulation of propionyl-CoA and its byproducts, such as methylcitrate, disrupt other metabolic pathways, including the Krebs cycle and the urea (B33335) cycle, leading to the clinical manifestations of the disease.
Beyond the well-established roles of propionyl-CoA carboxylase and methylmalonyl-CoA mutase, other enzymes and pathways also modulate the catabolism of propionate.
Methylmalonyl-CoA Epimerase (MCEE): PCC produces (S)-methylmalonyl-CoA, which must be converted to (R)-methylmalonyl-CoA by MCEE before it can be used by methylmalonyl-CoA mutase. Therefore, MCEE is essential for the efficient flow of carbons from propionate into the Krebs cycle. Downregulation of MCEE has been implicated in cancer progression, as it leads to the accumulation of methylmalonic acid (MMA), which can promote cancer cell invasiveness.
Alternative Pathways: As mentioned, in organisms like C. elegans, a vitamin B12-independent β-oxidation-like pathway can catabolize propionate. nih.gov This shunt involves a different set of enzymes and becomes critical for survival when the canonical pathway is impaired. nih.gov Similarly, some organisms utilize a methylcitrate cycle to metabolize propionate, which involves enzymes like methylcitrate synthase. The differential utilization of these pathways across various cell types and organisms is an active area of research, with [¹⁴C]-propionate tracing being a key tool to elucidate the relative contributions of each pathway. mdpi.comuni-duesseldorf.de
Propionate CoA-transferase and Propionate Kinase: These enzymes are involved in the terminal reactions that directly produce propionate from propionyl-CoA or propionyl phosphate, respectively, particularly in microbial metabolism. The abundance and activity of these enzymes in the gut microbiome can significantly influence the amount of propionate available to the host.
Advanced Research Perspectives and Future Directions
Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)
The use of Propionic acid sodium salt, [2-14C] is being powerfully combined with multi-omics disciplines to provide a systems-level view of metabolic pathways. In metabolomics, tracing the 14C label helps to identify and quantify downstream metabolites of propionate (B1217596), confirming their position within a metabolic network. This approach has been instrumental in mapping the conversion of propionate into methylmalonyl-CoA, succinyl-CoA, and its subsequent entry into the tricarboxylic acid (TCA) cycle.
Metabolic flux analysis, or fluxomics, gains significant quantitative power with the use of [2-14C]propionate. By measuring the rate of incorporation of the 14C label into various metabolic pools, researchers can calculate the flux, or rate of turnover, through specific metabolic pathways. This allows for a dynamic understanding of how metabolic networks adapt to different physiological or pathological conditions. For example, studies have utilized this tracer to quantify the contribution of propionate to gluconeogenesis and anaplerosis in the liver.
Table 1: Integration of [2-14C]Propionate with Multi-Omics
| Omics Approach | Application with [2-14C]Propionate | Insights Gained |
| Metabolomics | Identification of 14C-labeled downstream metabolites. | Qualitative and quantitative mapping of propionate metabolism; confirmation of pathway intermediates. |
| Fluxomics | Quantification of the rate of 14C incorporation into metabolic pools. | Measurement of metabolic flux through pathways like the TCA cycle and gluconeogenesis; dynamic assessment of network activity. |
| Proteomics | Correlation of changes in protein expression with metabolic flux data from [2-14C]propionate tracing. | Understanding the regulation of metabolic enzymes involved in propionate utilization. |
| Transcriptomics | Linking gene expression profiles with the metabolic fate of [2-14C]propionate. | Identifying transcriptional regulatory mechanisms governing propionate metabolism. |
Development of Novel Isotopic Tracing Strategies and Analytical Platforms
While traditional methods like scintillation counting are effective for detecting the presence of the 14C label, modern research is focused on developing more sophisticated analytical platforms. The coupling of radiolabeling with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for more precise localization of the label within a molecule and the identification of a wider range of metabolites.
Future strategies may involve the use of multiply-labeled propionate isotopologues in combination with computational modeling to resolve complex, overlapping metabolic pathways. Advances in analytical techniques, such as accelerator mass spectrometry (AMS), offer ultra-high sensitivity for detecting 14C, enabling studies with lower doses of the tracer and the analysis of smaller sample sizes.
Mechanistic Elucidation of Propionate's Role in Specific Biological Processes
Propionic acid sodium salt, [2-14C] is a valuable tool for unraveling the precise mechanisms by which propionate influences cellular and physiological processes. By tracing the metabolic fate of propionate, researchers can link its metabolism to specific cellular functions. For instance, its anaplerotic role in replenishing TCA cycle intermediates is crucial for cellular energy homeostasis and biosynthesis.
Studies using [2-14C]propionate have been critical in understanding its role in the gut-liver axis. Propionate produced by the gut microbiota is absorbed and transported to the liver, where it influences glucose and lipid metabolism. The use of this tracer allows for the quantification of hepatic propionate utilization and its impact on systemic metabolism.
Table 2: Research Findings on the Role of [2-14C]Propionate
| Biological Process | Research Finding with [2-14C]Propionate |
| Gluconeogenesis | Tracing the 14C label from propionate to glucose has quantified its contribution as a gluconeogenic substrate. |
| Anaplerosis | The incorporation of 14C into TCA cycle intermediates demonstrates the anaplerotic function of propionate. |
| Lipid Metabolism | Studies have followed the 14C label to investigate the role of propionate in fatty acid synthesis and cholesterol metabolism. |
| Gut Microbiota-Host Interaction | [2-14C]propionate administered to the gut has been tracked to understand its absorption, hepatic uptake, and systemic distribution. |
Application in Systems Biology Modeling of Metabolic Networks
The data generated from [2-14C]propionate tracing studies are invaluable for the development and validation of systems biology models of metabolism. These computational models aim to simulate the behavior of complex metabolic networks and predict how they will respond to perturbations. By providing quantitative data on metabolic fluxes, [2-14C]propionate helps to constrain the parameters of these models, making them more accurate and predictive.
For example, flux data from [2-14C]propionate experiments can be integrated into genome-scale metabolic models (GEMs) to refine our understanding of cellular metabolism in various cell types and tissues. This approach can be used to identify potential targets for therapeutic intervention in metabolic diseases. The iterative process of using experimental data to improve computational models, which in turn generate new hypotheses to be tested experimentally, is a cornerstone of modern systems biology.
Q & A
Q. What are the standard methods for synthesizing and characterizing sodium propionate [2-14C] in a laboratory setting?
- Methodological Answer : Synthesis typically involves neutralizing propionic acid (labeled at the C2 position with ¹⁴C) with sodium hydroxide or carbonate. The isotopic labeling requires strict control of reaction conditions to ensure isotopic integrity. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted precursors. Characterization includes:
- Thin-Layer Chromatography (TLC) to assess purity.
- Nuclear Magnetic Resonance (NMR) to confirm the molecular structure and isotopic positioning.
- Mass Spectrometry (MS) to verify isotopic enrichment and quantify ¹⁴C incorporation .
- Data Table :
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | TLC | Single spot (Rf ~0.5 in ethyl acetate) |
| Isotopic Integrity | MS | m/z consistent with [2-14C] labeling |
Q. How does the solubility of sodium propionate [2-14C] influence experimental design in aqueous systems?
- Methodological Answer : Sodium propionate is highly soluble in water (>500 g/L at 20°C), which facilitates its use in buffer preparation or metabolic studies. However, solubility in organic solvents (e.g., ethanol, acetone) is limited, necessitating solvent optimization for heterogeneous reactions. Researchers should:
- Perform gravimetric solubility tests across solvents.
- Use UV-Vis spectroscopy to monitor dissolution kinetics.
- Adjust pH to avoid precipitation in biological assays (pKa of propionic acid = 4.88) .
Advanced Research Questions
Q. What experimental design considerations are critical for using sodium propionate [2-14C] in metabolic flux analysis?
- Methodological Answer : Key factors include:
- Dosage Optimization : Balance between detectable ¹⁴C signal and biological toxicity (e.g., mitochondrial inhibition at high propionate concentrations).
- Sampling Timepoints : Frequent intervals to capture short-lived intermediates (e.g., propionyl-CoA).
- Analytical Validation : Use HPLC-Scintillation Counting to quantify ¹⁴C-labeled metabolites and LC-MS/MS to resolve structural isomers.
- Control Experiments : Unlabeled propionate controls to distinguish isotopic effects from biological variability .
Q. How can researchers resolve contradictions in isotopic distribution data when tracking sodium propionate [2-14C] in complex biological systems?
- Methodological Answer : Contradictions may arise from isotopic dilution, microbial degradation, or non-specific binding. Strategies include:
- Cross-Validation : Combine radio-HPLC with gas chromatography-mass spectrometry (GC-MS) to confirm metabolite identities.
- Statistical Modeling : Apply Bayesian inference to account for variability in isotopic incorporation rates.
- Replication : Use triplicate biological replicates and technical repeats to assess reproducibility.
- Contamination Checks : Test for microbial growth in storage buffers using agar plating .
Q. What protocols ensure the stability of sodium propionate [2-14C] during long-term storage and handling?
- Methodological Answer :
- Storage Conditions : Store at -20°C in airtight, amber vials to prevent radiolytic degradation and moisture absorption.
- Stability Monitoring : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic NMR/MS analysis.
- Handling Precautions : Use lead-shielded containers and Geiger-Müller counters to monitor radiation exposure during aliquoting .
Data Analysis and Reporting Guidelines
Q. How should researchers document and present isotopic tracing data for sodium propionate [2-14C] in compliance with journal standards?
- Methodological Answer : Follow ACS PRF or CONSORT-EHEALTH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
